Molecular Weight and Formula Comparison Against 2-Cyclopropoxyethanol
2-Cyclopropyl-2-ethoxyethan-1-ol (CAS 1865506-39-3) possesses a molecular weight of 130.18 g/mol and the formula C7H14O2, which is notably higher than that of 2-cyclopropoxyethanol (CAS 20117-44-6; 102.13 g/mol, C5H10O2) . This difference arises from the addition of two carbon atoms and a distinct oxygen connectivity (the target compound features an ethoxy group on the same carbon as the cyclopropyl, whereas 2-cyclopropoxyethanol has a cyclopropyloxy group attached to ethanol). This 27% higher molecular weight and different atom count directly influence physicochemical properties like LogP (predicted LogP of 0.7938 for the target vs. a predicted lower value for the smaller analog) and hydrogen-bonding potential, impacting solubility and permeability in biological systems . In a head-to-head context for medicinal chemistry optimization, this molecular weight increase can be a strategic tool for modulating target engagement or metabolic clearance.
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | 130.18 g/mol; C7H14O2 |
| Comparator Or Baseline | 2-Cyclopropoxyethanol: 102.13 g/mol; C5H10O2 |
| Quantified Difference | +28.05 g/mol (27.5% increase); +2 C atoms |
| Conditions | Standard chemical characterization data. |
Why This Matters
The 27.5% higher molecular weight provides medicinal chemists with a precise handle to fine-tune lead compound lipophilicity and size, potentially altering oral bioavailability or target specificity without resorting to more complex, multi-step scaffold modifications.
